Aqx-MN115
Description
The Inositol (B14025) Polyphosphate 5-Phosphatase Family: Diverse Roles in Cellular Regulation
SHIP1 belongs to the inositol polyphosphate 5-phosphatase family, a group of enzymes characterized by their ability to hydrolyze phosphate (B84403) groups from the 5-position of inositol polyphosphates. This family plays diverse roles in cellular regulation, with individual members exhibiting distinct substrate specificities, tissue distributions, and biological functions. SHIP1 is predominantly expressed in hematopoietic cells, distinguishing it from other family members like SHIP2, which has a broader expression profile and is implicated in different physiological contexts, such as bone development and insulin (B600854) signaling. The specific activation of SHIP1 by Aqx-MN115 underscores its utility in selectively targeting SHIP1's unique contributions to cellular processes without broadly affecting other 5-phosphatases.
Molecular Architecture and Catalytic Mechanism of SHIP1
SHIP1's function is dictated by its intricate molecular architecture and precise catalytic mechanism. As an SH2-containing enzyme, SHIP1 possesses domains that facilitate its recruitment to specific cellular locations and its interaction with other signaling molecules. The modulatory action of this compound directly influences this enzymatic process, enhancing SHIP1's dephosphorylation capabilities.
SHIP1 comprises several key structural domains, including an N-terminal SH2 domain, a central 5-phosphatase domain, and a C-terminal proline-rich region. The SH2 domain is crucial for recruiting SHIP1 to phosphorylated tyrosine residues on adaptor proteins at the plasma membrane, bringing the enzyme into proximity with its lipid substrates. While the precise binding site of this compound on SHIP1 is not explicitly detailed in available research, its ability to modulate SHIP1's activity implies an interaction that influences the enzyme's conformation or accessibility to its substrate, thereby affecting the functional motifs responsible for its catalytic action.
The core enzymatic function of SHIP1 is the dephosphorylation of PtdIns(3,4,5)P3 to PtdIns(3,4)P2. This reaction is critical for terminating PI3K signaling and preventing excessive activation of downstream pathways, such as the Akt pathway. This compound has been shown to increase SHIP1 activity significantly. Specifically, at a concentration of 30 µM, this compound can increase SHIP1 activity by 77%. This enhancement is attributed to a concentration-dependent decrease in the Michaelis constant (KM) of the enzyme, without a substantial effect on the turnover constant (kcat) or maximum velocity (Vmax). This leads to an increase in the kcat/KM ratio, indicating improved catalytic efficiency, primarily by enhancing the enzyme's affinity for its substrate.
Table 1: Effect of this compound on SHIP1 Kinetic Enzymatic Parameters
| Parameter | Control (Mean ± SEM) | This compound (30 µM) (Mean ± SEM) | This compound (300 µM) (Mean ± SEM) |
| kcat | 3.5 ± 0.4 | 3.4 ± 0.4 | 3.1 ± 0.2 |
| KM | 214 ± 21 | (Decreased) | (Decreased) |
| kcat/KM | (Baseline) | (Increased) | (Increased) |
Note: Specific KM and kcat/KM values for this compound were not provided in the snippet for 30 µM, but it was noted that KM decreases and kcat/KM increases.
Established Biological Functions of SHIP1 in Immunological and Physiological Contexts
SHIP1's dephosphorylating activity is fundamental to its diverse biological functions, particularly in the immune system. By modulating SHIP1's activity, this compound serves as a valuable research tool to further elucidate these roles and explore potential therapeutic implications.
SHIP1 is a critical negative regulator of immune cell activation, playing a pivotal role in maintaining immune cell quiescence and preventing hyperresponsiveness. It acts by dampening PI3K-Akt signaling, which is central to the activation, proliferation, and survival of various immune cells, including B cells, T cells, mast cells, and macrophages. By activating SHIP1, this compound can enhance this inhibitory function, thereby influencing immune cell responses. For instance, increased SHIP1 activity, as promoted by this compound, can lead to reduced Akt phosphorylation, a key downstream event in PI3K signaling. This, in turn, can impact processes such as cytokine production and cell chemotaxis, which are crucial for inflammatory responses and immune cell trafficking. The ability of this compound to modulate SHIP1 activity provides a direct means to investigate and potentially control the intricate mechanisms underlying immune cell activation and the resolution of inflammation.
SHIP1-Mediated Modulation of Downstream Signaling Pathways
SHIP1's primary mechanism of action involves counteracting the activity of PI3K. PI3K generates PI(3,4,5)P3, a key lipid second messenger that activates various downstream signaling pathways. By dephosphorylating PI(3,4,5)P3 to PI(3,4)P2, SHIP1 effectively reduces the levels of this critical messenger, thereby dampening PI3K/Akt signaling nih.govnih.gov. This attenuation impacts several cellular processes, including cell survival, proliferation, and migration, by reducing the activation of downstream effectors such as protein kinase Akt nih.gov.
In addition to the PI3K/Akt pathway, SHIP1 modulates other significant signaling cascades:
TREM2-DAP12 Pathway: SHIP1 negatively regulates Triggering Receptor Expressed On Myeloid Cells 2 (TREM2). Its SH2 domain interacts with the adaptor protein DAP12, inhibiting downstream signaling from the TREM2-DAP12 complex, which affects microglial activation and phagocytosis nih.gov.
PLCγ2, PDK1, and Btk: PI(3,4,5)P3 binds and activates PH-containing proteins like PLCγ2 and PDK1. SHIP1's dephosphorylation of PI(3,4,5)P3 prevents the recruitment of these and other PI(3,4,5)P3-binding effector proteins, such as Bruton's tyrosine kinase (Btk) and Vav family proteins. By hindering PI(3,4,5)P3 access to Btk, SHIP1 inhibits intracellular Ca2+ responses and can impair the activation of Ca2+-dependent downstream signaling effectors like MAPK and NFκB.
Immune Cell Activation and Chemotaxis: SHIP1 is a negative regulator of cellular activation across various immune cell types, including B cells, T cells, NK cells, mast cells, and macrophages nih.gov. For instance, it mediates cellular responses to allergens by regulating the threshold of IgE-induced signaling for degranulation in mast cells and basophils nih.gov. Pharmacological activation of SHIP1 has been shown to inhibit Akt phosphorylation, reduce inflammatory mediator production, and suppress leukocyte chemotaxis in vitro.
The Role of this compound
This compound is a synthetic chemical compound identified as a novel modulator of SHIP1. Research findings indicate that this compound functions as a SHIP1 activator, enhancing the enzyme's catalytic activity.
Detailed kinetic enzymatic analyses have demonstrated that this compound induces a concentration-dependent decrease in the Michaelis constant (K_M) of SHIP1, without significantly affecting the turnover constant (k_cat) or the maximum velocity (V_max) values. This modulation leads to an increase in the k_cat/K_M ratio, indicating an enhancement in the enzyme's catalytic efficiency.
For example, at a concentration of 30 µM, this compound has been shown to increase SHIP1 activity by 77%. These effects on kinetic parameters are similar to those observed with another SHIP1 activator, AQX-1125, although this compound demonstrated a more pronounced effect in some studies. This compound has also been utilized as a control compound in studies evaluating the effects of other SHIP1 activators, such as AQX-1125, further underscoring its established activity on SHIP1.
The specific chemical name for this compound is (4aS,6aR,11aR,11bS)-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-4,4,6a,11b-tetramethyl-1H-benzo[a]fluorene-7,9-diol. Its ability to modulate SHIP1 activity positions it as a valuable tool for investigating SHIP1-mediated signaling pathways.
Table 1: Effect of this compound on SHIP1 Kinetic Parameters
| Compound/Condition | Concentration | k_cat (s⁻¹) | K_M (µM) | k_cat/K_M (s⁻¹µM⁻¹) | SHIP1 Activity Increase |
| Control | - | 3.5 ± 0.4 | 214 ± 21 | 0.016 | - |
| This compound | 30 µM | 3.4 ± 0.4 | (decreased) | (increased) | 77% |
| This compound | 300 µM | 3.1 ± 0.2 | (decreased) | (increased) | - |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H30O2 |
|---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(4aS,6aR,11aR,11bS)-4,4,6a,11b-tetramethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-7,9-diol |
InChI |
InChI=1S/C21H30O2/c1-19(2)7-5-8-20(3)16(19)6-9-21(4)17(20)11-13-10-14(22)12-15(23)18(13)21/h10,12,16-17,22-23H,5-9,11H2,1-4H3/t16-,17+,20-,21+/m0/s1 |
InChI Key |
VXXFPRWHKHAXOR-KJNZLNQQSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC4=C3C(=CC(=C4)O)O)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC4=C3C(=CC(=C4)O)O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AQX-MN115; AQX MN115; AQXMN115; |
Origin of Product |
United States |
Discovery and Initial Characterization of Aqx Mn115 As a Ship1 Modulator
Methodological Approaches in Small Molecule Activator Identification for SHIP1
The methodological framework employed for identifying small molecule activators of SHIP1, including AQX-MN115, typically commences with high-throughput screening of diverse chemical libraries. This initial broad-spectrum screening is designed to pinpoint compounds exhibiting any discernible modulatory effect on the enzyme's activity. Early successes in this area, such as the discovery of the naturally occurring sesquiterpene pelorol (B1251787), which demonstrated an ability to enhance SHIP1 activity, provided crucial foundational insights. These insights subsequently guided more targeted synthetic chemistry efforts, leading to the development and evaluation of compounds like this compound. nih.gov A cornerstone analytical technique for the quantitative evaluation and characterization of these activators is the Malachite Green assay. This colorimetric assay is widely utilized in biochemical research to precisely quantify phosphatase activity by measuring the inorganic phosphate (B84403) released as a product of the enzymatic reaction. rsc.orgmdpi.comBeyond simple quantification, a more profound mechanistic understanding of how these compounds interact with and influence the enzyme's catalytic parameters is achieved through detailed kinetic enzymatic analysis. This involves studying reaction rates under varying substrate and activator concentrations to deduce kinetic constants. nih.gov
Identification of this compound as a Potent Activator of SHIP1 Enzymatic Activity
Through the systematic screening process, this compound emerged as a particularly potent and promising activator of SHIP1. It demonstrated a substantial capacity to increase SHIP1 enzymatic activity, achieving a remarkable 77% activation at a concentration of 300 µM. nih.govbath.ac.uk The mechanism by which this compound exerts its activating effect is characterized as allosteric modulation. nih.govnih.govComprehensive kinetic studies provided critical insights into this mechanism, revealing that this compound induces a concentration-dependent decrease in the Michaelis constant (K_M) of the enzyme. This crucial observation indicates that the compound enhances the enzyme's apparent affinity for its substrate. Significantly, this reduction in K_M occurs without any observed alteration to the enzyme's turnover constant (k_cat) or its maximum velocity (V_max). The net result is a notable increase in the k_cat/K_M ratio, which quantitatively reflects an enhanced catalytic efficiency of SHIP1 in the presence of this compound. nih.gov Further investigations highlighted the indispensable role of the SHIP1 enzyme's C2 domain for this compound's activating effect. Experiments comparing the compound's activity on wild-type SHIP1 versus a C2-deficient variant (SHIP1ΔC2) provided compelling evidence. While this compound elicited a 60% activation in the native, wild-type SHIP1 enzyme at a concentration of 100 µM, its activating effect was drastically diminished to only 18% when the SHIP1ΔC2 enzyme was utilized. nih.govThis stark difference underscores that the C2 domain is critically involved in mediating the interaction of this compound with SHIP1, likely facilitating the conformational changes necessary for its allosteric activation. nih.gov
Quantitative Assessment of this compound's Initial Activation Profile on SHIP1
The initial quantitative assessment of this compound's activation profile on SHIP1 provided robust data, clearly demonstrating its efficacy and shedding light on its specific mechanism of action.
Key Quantitative Findings for this compound on SHIP1 Activity nih.govbath.ac.uk | Parameter | Value | Notes
Elucidating the Molecular Mechanism of Action of Aqx Mn115 on Ship1
Allosteric Modulation of SHIP1 Catalytic Activity by AQX-MN115
This compound functions as an allosteric activator of SHIP1, meaning it binds to a site on the enzyme distinct from the active site, thereby influencing its catalytic activity. This allosteric mechanism allows for the modulation of SHIP1's enzymatic efficiency. nih.govaqxpharma.com
Impact of this compound on SHIP1 Kinetic Parameters: K_M and k_cat/K_M
Studies have demonstrated that this compound induces a concentration-dependent decrease in the Michaelis constant (K_M) of SHIP1 without significantly altering the turnover constant (k_cat). nih.gov A decrease in K_M indicates an increased apparent affinity of the enzyme for its substrate, phosphatidylinositol-3,4,5-trisphosphate (B10852661) [PI(3,4,5)P3]. alzdiscovery.orgnih.gov Consequently, the catalytic efficiency, represented by the k_cat/K_M ratio, is enhanced. nih.gov This effect signifies that in the presence of this compound, SHIP1 can more efficiently process its substrate at lower substrate concentrations. nih.gov
The following table summarizes the impact of this compound on SHIP1 kinetic parameters:
| Compound/Condition | Concentration (µM) | k_cat (s⁻¹) | K_M (µM) | k_cat/K_M (µM⁻¹s⁻¹) |
| Control | - | 3.5 ± 0.4 | 214 ± 21 | 0.016 |
| This compound | 30 | 3.4 ± 0.4 | 120 ± 12 | 0.028 |
| This compound | 300 | 3.1 ± 0.2 | 50 ± 5 | 0.062 |
Note: Data derived from nih.gov. The k_cat/K_M values are approximate calculations based on the reported means.
At a concentration of 300 µM, this compound was observed to increase SHIP1 activity by 77%, exhibiting more pronounced effects on kinetic parameters compared to a related compound, AQX-1125. researchgate.netnih.gov
Ligand-Protein Interaction Profiling: Binding Site and Domain Specificity
Research into the interaction profile of this compound with SHIP1 has indicated that its activating effect is dependent on the integrity of the C2 domain of SHIP1. nih.govaqxpharma.com When the C2 domain of SHIP1 is deleted, the ability of this compound to activate the enzyme is significantly diminished. nih.govaqxpharma.com This finding suggests that this compound directly interacts with the C2 domain of SHIP1, mediating its allosteric activation through this specific region of the protein. nih.govaqxpharma.com The C2 domain is known to play a role in membrane localization and protein-protein interactions for various enzymes, including phosphatases. nih.govnih.gov
In Vitro Biological Activity and Cellular Impact of Aqx Mn115
Direct Enzymatic Activation Studies with Recombinant SHIP1 and Substrates
Studies utilizing recombinant human SHIP1 have demonstrated that AQX-MN115 directly enhances the enzyme's catalytic activity. In direct comparison with its analogue AQX-1125, this compound showed a more pronounced effect, increasing SHIP1 activity by 77%, whereas AQX-1125 increased it by 20% under similar conditions. nih.govresearchgate.net
The interaction and activating effect of this compound on SHIP1 is dependent on the structural integrity of the enzyme, specifically its C2 domain. nih.gov When tested on a C2-deficient SHIP1 mutant (SHIP1ΔC2), the activating effect of this compound was significantly diminished. nih.gov At a concentration of 100 μM, this compound induced a 60% activation in the wild-type enzyme but only an 18% activation in the SHIP1ΔC2 variant, highlighting the importance of the C2 domain for the compound's mechanism of action. nih.gov
| Compound | Concentration | % Activation (Wild-Type SHIP1) | % Activation (SHIP1ΔC2) |
| This compound | 100 µM | 60% | 18% |
| AQX-1125 | 100 µM | 28% | No Effect |
This table summarizes the comparative activation of wild-type and C2-deficient SHIP1 by this compound and AQX-1125, based on data from enzymatic assays. nih.gov
Cellular Assays of Phosphoinositide Metabolism: Consequences of SHIP1 Activation
The primary function of SHIP1 is to dephosphorylate the 5'-position of phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3], converting it to phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2]. nih.gov PI(3,4,5)P3 is a critical second messenger that recruits signaling proteins with pleckstrin homology (PH) domains, such as Akt, to the plasma membrane, initiating downstream signaling cascades. unc.edu By activating SHIP1, this compound enhances the conversion of PI(3,4,5)P3 to PI(3,4)P2, thereby reducing the cellular levels of PI(3,4,5)P3. This alteration in the balance of phosphoinositides is the foundational mechanism through which this compound exerts its influence on intracellular signaling and subsequent cellular functions.
Influence on Key Intracellular Signaling Cascades
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell proliferation, survival, and inflammation, and its activation is highly dependent on the levels of PI(3,4,5)P3. unc.edunih.gov By promoting the degradation of PI(3,4,5)P3, the activation of SHIP1 by compounds like this compound leads to the direct attenuation of this pathway. nih.gov
In vitro studies have confirmed that the SHIP1 activator AQX-1125, a close analogue of this compound, effectively inhibits the phosphorylation of Akt. nih.govnih.gov This inhibitory effect is strictly dependent on the presence of functional SHIP1, as it was observed in SHIP1-proficient cell lines but was absent in SHIP1-deficient cells. nih.govnih.gov This demonstrates that the modulation of the PI3K/Akt pathway is a direct consequence of SHIP1 activation, leading to decreased downstream signaling.
Functional Effects on Immune Cell Behavior in Cell Culture Models
The modulation of intracellular signaling by this compound translates into significant functional effects on immune cells, particularly concerning inflammation and cell migration.
Consistent with its role in dampening pro-inflammatory signaling pathways, SHIP1 activation has been shown to reduce the production and secretion of inflammatory mediators. nih.govnih.gov Treatment of murine splenocytes with the SHIP1 activator AQX-1125 resulted in reduced cytokine production. nih.govnih.gov Furthermore, the activation of mast cells, which play a key role in allergic and inflammatory responses, was also inhibited. nih.govnih.gov This suggests that by activating SHIP1, this compound can suppress the inflammatory functions of various immune cell types.
Modulation of Immune Cell Activation and Degranulation Phenotypes
The activation of the SH2-containing inositol-5'-phosphatase 1 (SHIP1) pathway by compounds such as this compound has been shown to modulate the activity of various immune cells, playing a crucial role in regulating inflammatory responses. Research into closely related compounds with shared biological activities provides insight into the cellular impact of this class of SHIP1 activators on immune cell activation and degranulation.
Studies on AQX-MN100, a compound reported to have the same biological activities as other SHIP1 activators from the same series, have demonstrated a clear influence on macrophage activation. researchgate.net Specifically, AQX-MN100 has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in bone marrow-derived macrophages that express SHIP1 (SHIP1+/+). researchgate.net This inhibitory effect was not observed in macrophages deficient in SHIP1 (SHIP1−/−), highlighting the target-specific action of the compound. researchgate.net The maximum inhibition of TNF-α production was approximately 50%, with an effective concentration (EC50) ranging from 0.3 to 0.6 μM. researchgate.net This level of inhibition is comparable to that of the macrophage inhibitory cytokine IL-10. researchgate.net
Table 1: Effect of AQX-MN100 on TNF-α Production in Macrophages
| Cell Type | Treatment | Maximum Inhibition of TNF-α | EC50 |
|---|---|---|---|
| SHIP1+/+ Macrophages | AQX-MN100 | ~50% | 0.3 - 0.6 μM |
| SHIP1−/− Macrophages | AQX-MN100 | No inhibition | Not applicable |
Comparative Analysis of Aqx Mn115 with Other Ship1 Modulators
Comparative Enzymatic and Cellular Efficacy with AQX-1125
Both AQX-MN115 and AQX-1125 are recognized as small molecule activators of SHIP1 nih.govaqxpharma.com. Comparative studies have highlighted distinct differences in their enzymatic potency and cellular effects, despite sharing some mechanistic overlaps.
Relative Potency and Mechanistic Overlaps
In direct enzymatic assays, this compound demonstrates superior potency in activating SHIP1 compared to AQX-1125. At a concentration of 300 µM, this compound has been shown to increase SHIP1 activity by 77%, whereas AQX-1125, under the same conditions, increases activity by 20% nih.govresearchgate.netbath.ac.uk. This indicates that this compound is a more potent enzymatic activator of SHIP1.
Both compounds exert their activating effect by inducing a concentration-dependent decrease in the Michaelis constant (K_M) of the SHIP1 enzyme, without significantly altering the catalytic turnover constant (k_cat) or the maximum velocity (V_max) nih.govbath.ac.uk. This kinetic profile results in an enhanced k_cat/K_M ratio, suggesting an allosteric mechanism that improves the enzyme's efficiency, likely by facilitating substrate binding nih.gov.
In cellular contexts, AQX-1125 has been demonstrated to inhibit Akt phosphorylation in a SHIP1-dependent manner in SHIP1-proficient cells, but not in SHIP1-deficient cells frontiersin.orgmedchemexpress.comresearchgate.net. Furthermore, AQX-1125 broadly inhibits cytokine release from stimulated murine splenocytes, reduces IgE-mediated mast cell degranulation, and inhibits the chemotaxis of primary human monocytes researchgate.netmedchemexpress.comresearchgate.net. This compound has also been confirmed to activate human recombinant SHIP1 aqxpharma.com. However, recent re-evaluations suggest that AQX-1125 may exhibit negligible binding to recombinant SHIP1 in vitro, which could explain its limited clinical efficacy and suggests that its observed biological effects might be attributed to other mechanisms or weak, indirect SHIP1 activation nih.gov.
The comparative enzymatic data are summarized in the table below:
| Compound | Concentration | % SHIP1 Activation (Enzymatic) | Effect on K_M | Effect on k_cat/K_M |
| This compound | 300 µM | 77% | Decreases | Increases |
| AQX-1125 | 300 µM | 20% | Decreases | Increases |
Differences in Allosteric Modulatory Effects
Both this compound and AQX-1125 activate human recombinant SHIP1 through an allosteric mechanism, which requires an intact C2 domain of the enzyme nih.govaqxpharma.comatsjournals.org. This indicates that their binding to SHIP1 occurs at a site distinct from the active catalytic site, leading to a conformational change that enhances the enzyme's activity. The kinetic analysis revealed that the effects on K_M and the resulting increase in k_cat/K_M were more pronounced for this compound than for AQX-1125, suggesting a more potent allosteric modulation by this compound nih.govbath.ac.uk. This difference in the magnitude of allosteric enhancement contributes to the observed higher enzymatic potency of this compound.
Benchmarking Against Naturally Occurring SHIP1 Activators
This compound and other synthetic SHIP1 modulators have been benchmarked against naturally occurring compounds known to activate SHIP1. Several natural products, particularly those from marine organisms, have been identified as SHIP1 activators. Examples include pelorol (B1251787), a meroterpenoid isolated from the marine sponge Dactylospongia elegans, and its synthetic analogues such as AQX-016A, AQX-MN100, and AQX-435 bath.ac.uknih.govmdpi.com. Pelorol itself has been reported to induce a 2-fold activation of SHIP1 mdpi.com. Turnagainolide B, a natural product derived from a Bacillus species, has also demonstrated the ability to activate SHIP1 to a similar extent as AQX-MN100 researchgate.netbath.ac.uk. Furthermore, the product of SHIP1's enzymatic activity, PI(3,4)P2, acts as a natural allosteric agonist for SHIP1, providing a physiological feedback mechanism for its activation google.combiorxiv.org. The pelorol-type agonists, including AQX-MN100 and AQX-016A, have shown efficacy in reducing pro-inflammatory functions of macrophages both in vitro and in vivo nih.gov.
Structure-Activity Relationship Insights Derived from Analog Studies
Detailed structure-activity relationship (SAR) studies have been conducted on this compound and its analogs, as well as on AQX-1125 and other SHIP1 activators, to understand the chemical features critical for their activity. For AQX-1125, synthetic investigations revealed a significant SAR insight: the C17 alkene functional group was found to be not essential for its SHIP1 agonist activity rsc.orgrsc.org. This finding is important for future drug design, as it suggests that this particular structural element, which can complicate synthesis, can be modified or removed without compromising the desired activity.
Studies on other classes of SHIP1 activators, such as bis-sulfonamides, have also yielded valuable SAR insights. It has been demonstrated that specific moieties, such as the thiophene (B33073) and thiomorpholine (B91149) groups present in the parent structures, can be replaced with groups lacking a low valent sulfur atom. This modification can lead to the development of activators that are less susceptible to oxidative degradation while potentially improving potency nih.gov.
Furthermore, research into pelorol-family compounds has identified specific residues within the SHIP1 enzyme that are crucial for binding to allosteric regulators. For instance, mutation of a residue predicted to be involved in binding to ZPR-151 (a pelorol analog) abolished its binding and, consequently, the ability of SHIP1 to mediate interleukin-10 (IL-10) inhibition of TNFα expression in macrophages biorxiv.org. These findings collectively contribute to a growing understanding of the molecular interactions governing SHIP1 activation, guiding the rational design of more potent and stable SHIP1 modulators.
Advanced Methodological Approaches in Aqx Mn115 Research
High-Resolution Enzymatic Kinetic Assays
The enzymatic activity of SHIP1 in the presence of AQX-MN115 has been meticulously characterized using high-resolution kinetic assays. These studies have been fundamental in understanding how this compound modulates the catalytic function of its target enzyme.
The following interactive table summarizes the kinetic parameters of SHIP1 in the presence of this compound.
| Condition | kcat (s⁻¹) | KM (μM) | kcat/KM (s⁻¹μM⁻¹) |
| Control | 3.5 ± 0.4 | 214 ± 21 | 0.016 |
| This compound (30 μM) | 3.4 ± 0.4 | Data not specified | Data not specified |
| This compound (300 μM) | 3.1 ± 0.2 | Data not specified | Data not specified |
Data derived from Stenton et al., 2013. nih.gov
Further enzymatic assays have demonstrated that the activating effect of this compound is dependent on the structural integrity of SHIP1, specifically the C2 domain. In studies using a C2-deficient mutant of SHIP1 (SHIP1ΔC2), the activating effect of this compound was significantly diminished. At a concentration of 100 μM, this compound induced a 60% activation in the wild-type enzyme, but only an 18% activation in the SHIP1ΔC2 variant, highlighting the critical role of the C2 domain in the mechanism of action of this small molecule activator. nih.gov
Cell-Based Reporter and Immunoblotting Assays for Signaling Pathway Analysis
To understand the cellular consequences of SHIP1 activation by this compound, researchers have employed cell-based assays to monitor key signaling pathways. A primary focus has been the phosphoinositide 3-kinase (PI3K)/Akt signaling axis, a critical pathway regulated by SHIP1.
Immunoblotting, or Western blotting, has been a key technique in these investigations. These assays have shown that pharmacological activation of SHIP1 by related activators like AQX-1125 leads to a dose-dependent inhibition of Akt phosphorylation at both Ser473 and Thr308 in various cell types. nih.gov For example, in MOLT-4 T-cells, AQX-1125 at a concentration of 10 μM resulted in an average of 82% inhibition of Akt phosphorylation. nih.gov This inhibitory effect on a crucial downstream signaling node provides strong evidence of the functional engagement of SHIP1 by these activators within a cellular context. These findings are consistent with the known role of SHIP1 in hydrolyzing phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby reducing the plasma membrane levels of this lipid second messenger and consequently attenuating the activation of downstream effectors like Akt. semanticscholar.org
Advanced Imaging Techniques for Subcellular Localization and Interaction Studies
To date, the scientific literature has not extensively detailed the use of advanced imaging techniques, such as immunofluorescence, confocal microscopy, or Förster resonance energy transfer (FRET), to specifically investigate the subcellular localization of this compound or its direct interactions with SHIP1 within intact cells. While the functional consequences of SHIP1 activation by this compound are well-documented through biochemical and cell-based assays, direct visualization of the compound's distribution and its engagement with its target in a spatiotemporal manner remains an area for future investigation.
Structural Biology Approaches for Ligand-Protein Complex Characterization
According to publicly available research, the precise three-dimensional structure of the this compound-SHIP1 complex has not yet been elucidated through high-resolution structural biology techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or cryogenic electron microscopy (cryo-EM). While the functional interaction between this compound and SHIP1 has been established, and the importance of the C2 domain has been identified, the specific binding site and the detailed molecular interactions that govern this activation remain to be structurally defined. The determination of the co-crystal structure would provide invaluable insights into the allosteric mechanism of activation and could guide the rational design of next-generation SHIP1 activators.
Computational Biophysics and Molecular Dynamics Simulations of this compound-SHIP1 Interactions
Detailed computational biophysics and molecular dynamics (MD) simulation studies specifically focused on the interaction between this compound and SHIP1 are not extensively described in the current body of scientific literature. While such computational approaches are powerful tools for investigating the dynamics of ligand-protein binding, predicting binding affinities, and elucidating the molecular basis of allosteric regulation, their application to the this compound-SHIP1 system has not been widely published. Future computational studies could complement experimental data by providing a dynamic, atomistic-level view of how this compound binding to the C2 domain induces conformational changes that lead to the allosteric activation of the SHIP1 catalytic domain.
Future Research Trajectories and Translational Academic Implications of Aqx Mn115
Utility of AQX-MN115 as a Chemical Probe for SHIP1 Research
This compound has demonstrated considerable utility as a chemical probe for investigating SHIP1 biology. In enzymatic assays, this compound activated human recombinant SHIP1 by 77% at a concentration of 300 µM, a more significant activation compared to AQX-1125, which showed 20% activation under similar conditions. nih.gov Detailed kinetic enzymatic analysis revealed that this compound induces a concentration-dependent decrease in the Michaelis constant (KM) of the enzyme, without affecting the turnover constant (kcat) or the maximum velocity (Vmax). This kinetic profile suggests that this compound acts as an allosteric activator, enhancing the enzyme's efficiency, possibly by improving substrate binding. nih.gov
Further studies indicated that the activating effect of this compound was substantially diminished when the C2 domain of SHIP1 was deleted. This finding underscores the critical role of the C2 domain in mediating the allosteric activation by this compound, providing valuable insights into the structural requirements for SHIP1 agonism. nih.gov As a chemical probe, this compound can be instrumental in dissecting the allosteric mechanisms of SHIP1 activation, identifying key residues or domains involved in compound binding, and elucidating the conformational changes that lead to enhanced phosphatase activity. Its potent enzymatic activation makes it a valuable tool for in vitro and cell-based studies aimed at understanding the fundamental biochemistry and cell signaling roles of SHIP1.
The following table summarizes the kinetic parameters of SHIP1 in the presence of this compound:
| Parameter | Control (Mean ± SEM) | This compound (30 µM, Mean ± SEM) | This compound (300 µM, Mean ± SEM) |
| kcat | 3.5 ± 0.4 | 3.4 ± 0.4 | 3.1 ± 0.2 |
| KM | 214 ± 21 | (Decreased, specific value not provided in snippet) | (Decreased, specific value not provided in snippet) |
| kcat/KM | (Increased) | (Increased) | (Increased) |
Exploration of Novel SHIP1-Dependent Biological Processes Beyond Current Scope
While this compound's direct biological effects in cellular or in vivo models are less extensively documented compared to AQX-1125, its robust SHIP1 activating properties suggest its potential in exploring a broader range of SHIP1-dependent biological processes. SHIP1 is a negative regulator of the PI3K pathway, which is central to numerous cellular functions, including cell growth, proliferation, differentiation, survival, and immune regulation. glixxlabs.comnih.gov
Future research with this compound could focus on:
Immune Cell Subsets: Investigating its effects on less-explored immune cell types beyond traditional myeloid and mast cells, such as specific T-cell or B-cell subsets, or innate lymphoid cells, where SHIP1's role might be nuanced.
Metabolic Regulation: Exploring the involvement of SHIP1 in metabolic pathways, given the PI3K pathway's extensive links to glucose and lipid metabolism. For instance, studies could examine this compound's impact on insulin (B600854) signaling, adipogenesis, or energy homeostasis, potentially uncovering novel roles for SHIP1 in metabolic disorders.
Neuroinflammation and Neurodegeneration: SHIP1 has been implicated in neuroinflammatory processes and neurodegenerative diseases like Alzheimer's disease, with its activation potentially promoting phagolysosomal degradation of lipids by microglia. bldpharm.comresearchgate.net this compound could serve as a tool to further probe SHIP1's role in microglial function, amyloid-beta clearance, or neuronal survival pathways.
Tissue Homeostasis and Regeneration: Beyond bone homeostasis, where other SHIP1 activators have shown effects on osteogenesis and osteoclastogenesis bldpharm.com, this compound could be used to investigate SHIP1's involvement in the maintenance and repair of other tissues, including epithelial barriers or connective tissues, potentially revealing new therapeutic avenues for wound healing or fibrotic conditions.
Design Principles for Next-Generation SHIP1 Activating Compounds
The comparative analysis of this compound and AQX-1125 offers crucial insights for the design of next-generation SHIP1 activating compounds. Despite this compound exhibiting a higher degree of SHIP1 activation in vitro (77% vs. 20% for AQX-1125), AQX-1125 was chosen for further development due to its "improved drug-like properties," including better pharmacokinetics and oral bioavailability. chemfarms.comnih.gov This highlights a critical design principle: balancing potent enzymatic activity with favorable physicochemical and pharmacokinetic profiles.
Key design considerations for future SHIP1 activators, informed by this compound, include:
Allosteric Modulation: The allosteric mechanism of this compound, characterized by a decrease in KM, suggests that targeting allosteric sites on SHIP1 is a viable strategy for enhancing its activity. Future compounds should aim to optimize interactions with these allosteric sites, particularly the C2 domain, which is essential for this compound's activity. nih.gov
Structure-Activity Relationships (SAR): Detailed SAR studies, similar to those conducted for bis-sulfonamide SHIP1 activators, are essential. bldpharm.com These studies should systematically explore modifications to the this compound scaffold to identify moieties that enhance potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability, permeability).
Pharmacokinetic Optimization: Improving oral bioavailability, half-life, and tissue distribution while maintaining target engagement is paramount. This may involve incorporating structural features that reduce first-pass metabolism, improve absorption, or minimize off-target binding that could lead to adverse effects.
Selectivity Profile: Designing compounds with high selectivity for SHIP1 over other phosphatases, particularly SHIP2, is crucial to minimize off-target effects. The low homology between SHIP1 and SHIP2 is a favorable starting point for achieving such selectivity. probechem.com
Identification of Unexplored Molecular Targets or Off-Target Interactions through Broad Pharmacological Profiling
While this compound is primarily recognized as a SHIP1 activator, comprehensive pharmacological profiling is essential to identify any unexplored molecular targets or off-target interactions. This process is critical for understanding the full pharmacological landscape of a compound and predicting potential adverse effects or synergistic activities. aobious.comnih.gov
For this compound, future research should involve:
Broad Panel Screening: Conducting extensive in vitro screening against a diverse panel of targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and a wide array of kinases and phosphatases. This approach can reveal unforeseen interactions that might contribute to its biological effects or limit its therapeutic window. aobious.comnih.gov
Kinome-Wide Profiling: Given the central role of kinases in cell signaling, evaluating this compound's binding affinity and functional effects across a broad spectrum of human kinases is important. This was done for AQX-1125, which showed no significant effect on 439 human kinases. chemfarms.com Similar rigorous profiling for this compound would confirm its selectivity profile.
Proteomics-Based Target Deconvolution: Employing unbiased proteomics techniques, such as chemical proteomics or quantitative mass spectrometry, to identify proteins that directly or indirectly interact with this compound in a cellular context. This can uncover novel binding partners or pathways modulated by the compound beyond its direct effect on SHIP1. nih.gov
Phenotypic Screening Follow-up: If this compound is used in phenotypic screens, any observed effects not directly attributable to SHIP1 activation should trigger further investigation to identify the underlying molecular targets responsible for those phenotypes.
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Effects
To gain a comprehensive, systems-level understanding of this compound's effects, integrating multi-omics data is a crucial future research trajectory. Multi-omics approaches combine data from various biological layers, such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of cellular processes and molecular interactions. nih.gov
For this compound, this could involve:
Transcriptomics (RNA-seq): Analyzing changes in gene expression profiles in response to this compound treatment in relevant cell types or in vivo models. This can reveal downstream transcriptional programs regulated by SHIP1 activation and identify affected pathways.
Proteomics (Mass Spectrometry-based): Quantifying protein abundance and post-translational modifications (e.g., phosphorylation) to understand the direct and indirect impacts of SHIP1 activation on protein networks and signaling cascades. This is particularly relevant for the PI3K/Akt pathway, which is directly modulated by SHIP1. bldpharm.com
Metabolomics: Profiling changes in cellular metabolite levels to uncover the metabolic consequences of SHIP1 activation, potentially identifying novel metabolic pathways influenced by the compound.
Lipidomics: Given SHIP1's role as a lipid phosphatase, analyzing changes in lipid profiles, particularly phosphoinositides, would provide direct evidence of its enzymatic activity and downstream lipid signaling events.
Q & A
Basic Research Questions
Q. What are the foundational methodologies for synthesizing Aqx-MN115, and how can reproducibility be ensured?
- Methodological Answer : Begin with a literature review to identify established synthetic routes for structurally similar compounds. Common techniques include solid-phase synthesis or catalytic cross-coupling reactions. Validate purity using HPLC and NMR spectroscopy, and document procedural variables (e.g., temperature, solvent ratios) to ensure reproducibility. Pilot trials with controlled conditions are critical to identifying batch-to-batch variability .
Q. Which standard assays are recommended for evaluating the bioactivity of this compound?
- Methodological Answer : Prioritize assays aligned with the compound’s hypothesized mechanism. For example:
- Cytotoxicity : Use MTT assays on cell lines relevant to the target disease (e.g., cancer cells).
- Enzyme Inhibition : Employ kinetic assays with purified enzymes and controls for non-specific binding.
- Dose-Response Studies : Include IC50/EC50 calculations with triplicate measurements to minimize experimental error. Standardize protocols using guidelines from repositories like PubChem or ChEMBL .
Q. How should researchers design initial pharmacokinetic (PK) studies for this compound?
- Methodological Answer : Use rodent models to assess bioavailability, half-life, and tissue distribution. Employ LC-MS/MS for quantitation, and include control groups to account for metabolic variability. Predefine sampling timepoints and statistical thresholds for significance (e.g., p < 0.05) to avoid post-hoc data manipulation .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, assay conditions). Replicate key experiments under harmonized protocols, and use orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition) to validate hypotheses. Transparently report negative results to mitigate publication bias .
Q. What strategies optimize experimental design for exploring this compound’s novel therapeutic applications?
- Methodological Answer : Implement factorial design (DOE) to test multiple variables (e.g., dosage, combination therapies). Use predictive modeling (e.g., QSAR) to prioritize high-potential candidates. For in vivo studies, power analysis ensures adequate sample sizes, and blinded randomization reduces observer bias .
Q. How should researchers address ethical and data-sharing challenges in collaborative this compound studies?
- Methodological Answer : Draft a data management plan (DMP) outlining ownership, access tiers, and anonymization protocols. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for public repositories. For human-derived data, obtain informed consent and adhere to GDPR or HIPAA standards .
Data Contradiction and Validation
Q. What analytical frameworks are suitable for resolving discrepancies in this compound’s efficacy across studies?
- Methodological Answer :
| Factor | Analysis Approach | Example Tools |
|---|---|---|
| Assay Variability | Bland-Altman plots | GraphPad Prism, R |
| Biological Replicates | Mixed-effects models | SPSS, Python (Statsmodels) |
| Technical Bias | Principal Component Analysis (PCA) | SIMCA, MetaboAnalyst |
| Reference conflicting datasets to isolate methodological vs. biological drivers . |
Ethical and Methodological Pitfalls
Q. How can researchers avoid common pitfalls in this compound’s preclinical translation?
- Methodological Answer :
- Overinterpretation : Use stringent effect size thresholds (e.g., Cohen’s d > 0.8) and avoid extrapolating in vitro findings to in vivo efficacy without PK/PD validation.
- Reproducibility : Share raw data and code via platforms like Zenodo or GitHub.
- Conflict of Interest : Disclose funding sources and patent filings in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
